2,2',3,4,6-Pentachlorobiphenyl
Overview
Description
2,2’,3,4,6-Pentachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of synthetic organic chemicals known as chlorinated hydrocarbons. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their production was banned in many countries due to their environmental persistence and potential health hazards .
Mechanism of Action
Target of Action
2,2’,3,4,6-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound interacts with its targets by binding to the estrogen receptor, which is a nuclear hormone receptor . It also inhibits the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
It’s known that it regulates the circadian clock by inhibiting the expression of per1 .
Pharmacokinetics
Pcbs are known to be highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain .
Result of Action
The exposure to 2,2’,3,4,6-Pentachlorobiphenyl contributes to developmental neurotoxicity in early developing organisms, such as zebrafish larvae . It has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,6-Pentachlorobiphenyl. For instance, its enantioselective toxic effects are still being studied .
Biochemical Analysis
Biochemical Properties
2,2’,3,4,6-Pentachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes, mainly by inducing the expression of hepatic Phase I and Phase II enzymes, especially those of the cytochrome P450 family . This interaction leads to the production of reactive oxygen species and oxidative stress, which can damage cellular components.
Cellular Effects
2,2’,3,4,6-Pentachlorobiphenyl affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in zebrafish larvae, exposure to 2,2’,3,4,6-Pentachlorobiphenyl resulted in a dose-dependent reduction of brain sizes and increased brain cell death . The compound also upregulated the expression of antioxidant proteins such as Cu/Zn-superoxide dismutase, Mn-superoxide dismutase, and glutathione peroxidase . These changes suggest that 2,2’,3,4,6-Pentachlorobiphenyl can significantly impact cellular function and viability.
Molecular Mechanism
The molecular mechanism of 2,2’,3,4,6-Pentachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the aryl hydrocarbon receptor, leading to the activation of cytochrome P450 enzymes . This activation results in the production of reactive oxygen species, which cause oxidative stress and damage to cellular components. Additionally, 2,2’,3,4,6-Pentachlorobiphenyl has been shown to amplify ionotropic glutamate receptor signaling in neurons by modifying the functional association of the FKBP12/ryanodine receptor complex, leading to enhanced calcium signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,6-Pentachlorobiphenyl change over time. The compound is known for its stability and resistance to degradation, which allows it to persist in the environment and biological systems . Long-term exposure to 2,2’,3,4,6-Pentachlorobiphenyl has been associated with chronic toxicity and adverse effects on cellular function. For example, in zebrafish larvae, prolonged exposure to the compound led to sustained neurotoxicity and developmental defects .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,6-Pentachlorobiphenyl vary with different dosages in animal models. At low doses, the compound can cause subtle changes in cellular function, while at higher doses, it can lead to significant toxicity and adverse effects. In a study on Fischer rat thyroid cell line-5 cells, higher concentrations of 2,2’,3,4,6-Pentachlorobiphenyl inhibited cell viability in a concentration- and time-dependent manner . Additionally, in zebrafish larvae, higher doses of the compound resulted in increased brain cell death and reduced brain sizes .
Metabolic Pathways
2,2’,3,4,6-Pentachlorobiphenyl is involved in various metabolic pathways, including its oxidation to hydroxylated metabolites. The compound is metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which can further interact with other biomolecules . These metabolic transformations can influence the compound’s toxicity and persistence in biological systems.
Transport and Distribution
Within cells and tissues, 2,2’,3,4,6-Pentachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and accumulate in lipid-rich tissues . This accumulation can lead to prolonged exposure and potential toxicity in various organs.
Subcellular Localization
2,2’,3,4,6-Pentachlorobiphenyl’s subcellular localization affects its activity and function. The compound has been shown to localize in the endoplasmic reticulum, where it interacts with ryanodine receptors and amplifies calcium signaling . This localization can influence the compound’s impact on cellular processes and contribute to its toxic effects.
Preparation Methods
The synthesis of 2,2’,3,4,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
2,2’,3,4,6-Pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated metabolites.
Reduction: Reductive dechlorination can occur, especially in the presence of microbial activity.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
2,2’,3,4,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. It is used as a model compound in research on the behavior and fate of polychlorinated biphenyls in the environment. In biology and medicine, it is studied for its toxicological effects, including its potential to disrupt endocrine function and its role as a developmental neurotoxicant . In industry, it has been used in the past as a dielectric fluid in transformers and capacitors .
Comparison with Similar Compounds
2,2’,3,4,6-Pentachlorobiphenyl is one of 209 polychlorinated biphenyl congeners. Similar compounds include:
2,2’,4,4’,6-Pentachlorobiphenyl: This compound also binds to the aryl hydrocarbon receptor and induces similar toxicological effects.
2,2’,3,5’,6-Pentachlorobiphenyl: Known for its developmental neurotoxicant properties, it is studied for its enantioselective toxic effects.
2,3,3’,4’,6-Pentachlorobiphenyl: This compound has been shown to bind estrogens and activate estrogen response elements.
Each of these compounds has unique properties and toxicological profiles, making them valuable for comparative studies in environmental and biological research.
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDKRLQRLFUJPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074178 | |
Record name | 2,2',3,4,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55215-17-3 | |
Record name | 2,2',3,4,6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WPD88828Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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